![molecular formula C12H9ClF3N3S B2543175 4-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine CAS No. 2059278-73-6](/img/structure/B2543175.png)
4-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C12H9ClF3N3S and its molecular weight is 319.73. The purity is usually 95%.
BenchChem offers high-quality 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Produits agrochimiques
Les trifluorométhylpyridines (TFMP) constituent des motifs structuraux clés dans les ingrédients actifs agrochimiques. Plus précisément, la 2-chloro-5-(trifluorométhyl)pyridine (2,5-CTF), un intermédiaire de la synthèse du fluazifop, joue un rôle crucial. Le fluazifop-butyl, le premier dérivé TFMP introduit sur le marché agrochimique, protège les cultures des ravageurs. Plus de 20 nouveaux agrochimiques contenant des TFMP ont obtenu des noms communs ISO. Ces composés doivent leurs activités biologiques à la combinaison unique des propriétés de l'atome de fluor et du groupement pyridine .
Produits pharmaceutiques
Plusieurs dérivés de TFMP trouvent des applications dans l'industrie pharmaceutique. Cinq produits pharmaceutiques contenant le groupement TFMP ont été approuvés pour la mise sur le marché, et de nombreux candidats sont en cours d'essais cliniques. Les propriétés physicochimiques du fluor et du groupement pyridine contribuent à leur efficacité. Attendez-vous à d'autres applications novatrices des TFMP dans la recherche pharmaceutique .
Inhibiteurs de la phosphopantethéinyl transférase bactérienne
4-(3-Chloro-5-(trifluorométhyl)pyridin-2-yl)-N-(4-méthoxypyridin-2-yl)pipérazine-1-carbothioamide (ML267) : se distingue comme un inhibiteur puissant de la phosphopantethéinyl transférase (PPTase) bactérienne. En atténuant le métabolisme secondaire, le ML267 entrave la croissance bactérienne. Cibler à la fois l'AcpS-PPTase et la Sfp-PPTase simultanément est essentiel pour une action antibactérienne efficace .
Composés contenant de l'imidazole
La recherche sur les composés contenant de l'imidazole a conduit à la découverte de nouvelles applications. Bien que les études spécifiques sur notre composé soient limitées, l'exploration de ses interactions et de ses effets thérapeutiques potentiels dans ce contexte pourrait générer des informations précieuses .
Réactions en phase vapeur
La réaction en phase vapeur des TFMP offre des possibilités intrigantes. Enquêter sur leur comportement dans des conditions spécifiques pourrait conduire à des voies de synthèse innovantes et à des matériaux fonctionnels.
En résumé, le composé que vous avez mentionné a des applications diverses, allant des produits agrochimiques aux produits pharmaceutiques, en passant par l'inhibition bactérienne, les matériaux fonctionnels et plus encore. Les chercheurs continuent d'explorer son potentiel, et nous attendons avec impatience de nouvelles découvertes . Si vous souhaitez des informations plus détaillées sur une application spécifique, n'hésitez pas à demander !
Mécanisme D'action
Target of Action
The primary target of the compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine interacts with its target, the bacterial PPTases, by inhibiting their function . This inhibition is achieved at submicromolar concentrations, and interestingly, the compound shows no activity towards the human orthologue of PPTases .
Biochemical Pathways
By inhibiting PPTases, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine affects the biochemical pathways that rely on the post-translational modifications catalyzed by these enzymes . This results in the attenuation of secondary metabolism in bacteria .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine have been studied in vitro . Additionally, its in vivo pharmacokinetic profiles have been examined . These studies contribute to our understanding of the compound’s bioavailability .
Result of Action
The inhibition of PPTases by 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine leads to a thwarting of bacterial growth . An advanced analogue of this compound was found to attenuate the production of a PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . The compound also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The action, efficacy, and stability of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine can be influenced by environmental factors. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action can be affected by the bacterial cell’s internal environment and its ability to expel the compound .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This interaction inhibits the production of key metabolites necessary for bacterial growth, thereby thwarting bacterial proliferation .
Cellular Effects
The effects of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it has been shown to attenuate the production of Sfp-PPTase-dependent metabolites, which are crucial for cell wall assembly and virulence . This compound also exhibits antibacterial activity without causing rapid cytotoxic responses in human cells .
Molecular Mechanism
At the molecular level, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine exerts its effects through specific binding interactions with biomolecules. It inhibits the enzyme phosphopantetheinyl transferase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions . This inhibition leads to a reduction in the production of essential metabolites, ultimately affecting bacterial cell viability and virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its inhibitory activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antibacterial effects without significant degradation .
Dosage Effects in Animal Models
The effects of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing adverse effects . At higher doses, it may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes such as phosphopantetheinyl transferase, affecting the synthesis of key metabolites . This interaction disrupts the normal metabolic flux, leading to a reduction in the levels of essential metabolites required for bacterial cell viability .
Transport and Distribution
Within cells and tissues, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its effectiveness in inhibiting bacterial growth and ensuring its availability at the target sites .
Subcellular Localization
The subcellular localization of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its inhibitory effects precisely where needed, enhancing its overall efficacy .
Propriétés
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3S/c13-8-3-6(12(14,15)16)4-17-10(8)9-5-20-11(19-9)18-7-1-2-7/h3-5,7H,1-2H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYUXSQTALFLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2543097.png)
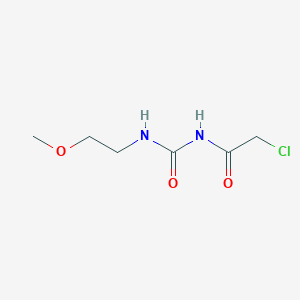
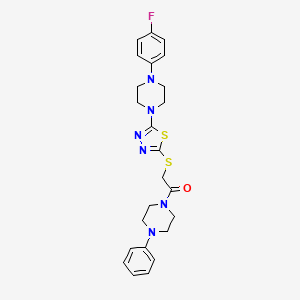
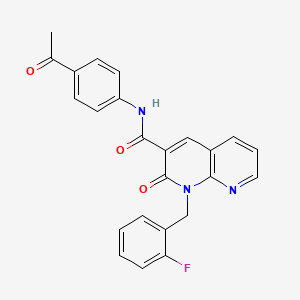
![2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B2543103.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2543104.png)
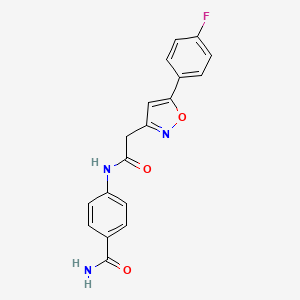
![3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2543108.png)
![6-(((4-Chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole](/img/structure/B2543110.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2543111.png)
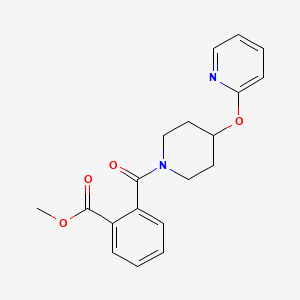

![(3aR,4R,6aS)-rel-hexahydro-N-[2-[[4-[1-[1-methyl-2-oxo-2-[[3-(2-oxoacetyl)phenyl]amino]ethyl]-1H-1,2,3-triazol-4-yl]-1-oxobutyl]amino]ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B2543114.png)
